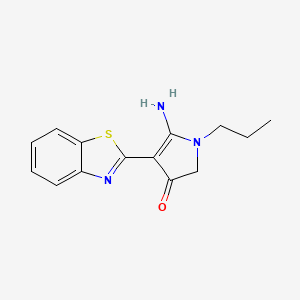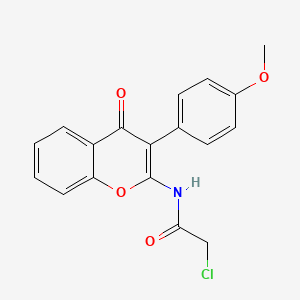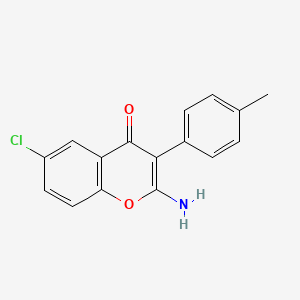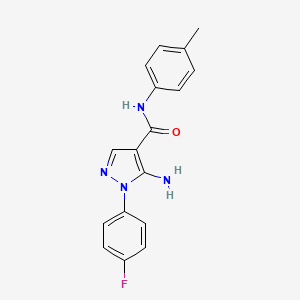
5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Condensation Reaction: : The starting materials, 4-fluorophenylhydrazine and 4-methylbenzoyl chloride, are reacted under acidic conditions to form the intermediate pyrazole ring.
Amination: : The intermediate is then subjected to amination to introduce the amino group at the 5-position of the pyrazole ring.
Carboxamide Formation: : Finally, the carboxamide group is introduced through a reaction with an appropriate amine source.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide nitro derivative.
Reduction: : Formation of this compound amine derivative.
Substitution: : Formation of various substituted derivatives based on the electrophile or nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and interactions.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide: can be compared to other similar compounds, such as:
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide
5-amino-1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide
These compounds differ in the substituents on the phenyl ring, which can affect their chemical properties and biological activities. The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique properties and applications.
Properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-2-6-13(7-3-11)21-17(23)15-10-20-22(16(15)19)14-8-4-12(18)5-9-14/h2-10H,19H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYTZYWYJZFEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
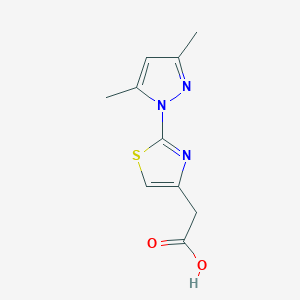
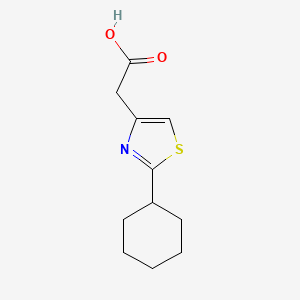
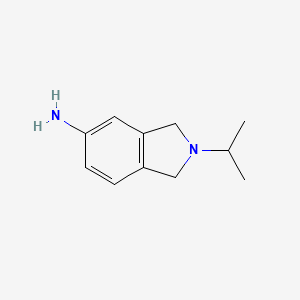
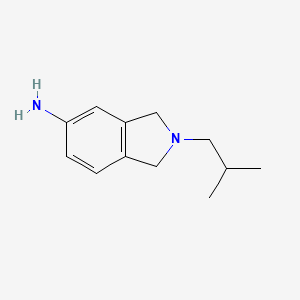
![6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B7792146.png)
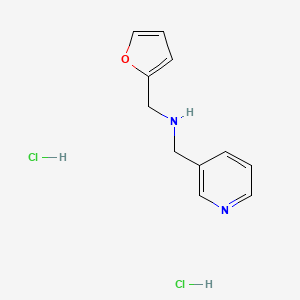
![1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B7792161.png)
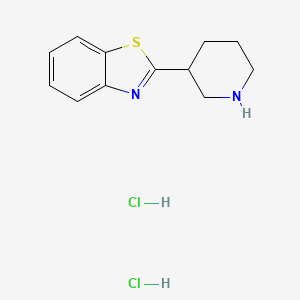
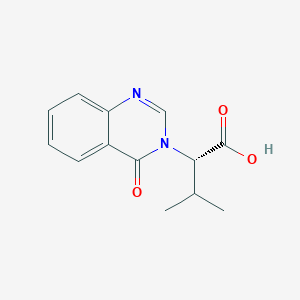
![(S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B7792173.png)

